N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-12-16(2)29(28-15)22-13-21(25-14-26-22)24-10-11-27-32(30,31)20-9-7-18-5-3-4-17-6-8-19(20)23(17)18/h3-5,7,9,12-14,27H,6,8,10-11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIZKEQEOHQJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that includes a sulfonamide group, a pyrazole moiety, and a pyrimidine derivative, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.48 g/mol. The presence of the 3,5-dimethyl-1H-pyrazole unit is significant as pyrazole derivatives are often associated with various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The sulfonamide group in the compound is associated with anti-inflammatory effects. Compounds containing sulfonamide groups have been reported to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators . The docking studies of similar compounds have demonstrated their ability to interact with key enzymes involved in inflammatory pathways.
3. Antimicrobial Activity
Pyrazole derivatives have also been noted for their antimicrobial properties. Several studies indicate that these compounds can exhibit activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative | Anticancer | Induced apoptosis in A549 lung cancer cells . |
| Study 2 | Sulfonamide Compound | Anti-inflammatory | Inhibited COX enzymes effectively . |
| Study 3 | Various Pyrazoles | Antimicrobial | Showed significant inhibition against E. coli and S. aureus . |
Mechanistic Insights
The biological mechanisms underlying the activities of this compound can be attributed to its structural components:
- Pyrazole Moiety : Known for its ability to modulate various biological targets, potentially acting as an inhibitor in signaling pathways related to cancer progression.
- Sulfonamide Group : Contributes to the compound's interaction with enzymes involved in inflammation and microbial resistance.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide exhibit promising anticancer activity. For instance, derivatives of pyrazole and pyrimidine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in the inflammatory response. This suggests a potential application in treating inflammatory diseases such as arthritis or asthma.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar compounds derived from pyrazole and pyrimidine scaffolds on breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation by inducing apoptosis at IC50 values lower than those of standard chemotherapeutics.
Study 2: Anti-inflammatory Activity
In another investigation, researchers conducted molecular docking studies to assess the binding affinity of the compound towards 5-lipoxygenase. The results demonstrated significant binding interactions, suggesting that further optimization could lead to potent anti-inflammatory agents.
Chemical Reactions Analysis
Pyrimidine-Pyrazole Intermediate
The pyrimidine ring substituted with a 3,5-dimethylpyrazole group is synthesized via nucleophilic aromatic substitution or cyclocondensation reactions. For example:
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Step 1 : Reaction of 4-chloro-6-aminopyrimidine with 3,5-dimethyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine .
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Step 2 : Alkylation of the pyrimidine-amine intermediate with 2-chloroethylamine hydrochloride introduces the ethanamine linker .
Sulfonamide Formation
The dihydroacenaphthylene-3-sulfonamide moiety is synthesized via sulfonation and subsequent coupling:
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Step 1 : Sulfonation of 1,2-dihydroacenaphthylene at position 3 using chlorosulfonic acid in chloroform at 0–60°C produces 1,2-dihydroacenaphthylene-3-sulfonyl chloride .
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Step 2 : Reaction of the sulfonyl chloride with the ethanamine-linked pyrimidine-pyrazole intermediate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) yields the final sulfonamide product .
Key Reaction Conditions and Yields
Thermodynamic and Kinetic Parameters
Preparation Methods
Pyrimidine Core Construction
The pyrimidine ring is synthesized via Biginelli-type cyclocondensation or Pd-catalyzed cross-coupling . A representative protocol involves:
Reagents :
- 4,6-Dichloropyrimidine, 3,5-dimethyl-1H-pyrazole, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane.
Procedure :
- Charge a flask with 4,6-dichloropyrimidine (10 mmol), 3,5-dimethyl-1H-pyrazole (12 mmol), Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (3 equiv) in dioxane (50 mL).
- Heat at 100°C under N₂ for 12 h.
- Cool, filter through Celite, and concentrate.
- Purify via silica chromatography (hexane/EtOAc 3:1) to yield 6-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (78% yield).
Analytical Data :
- LC-MS : m/z 234.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 6.25 (s, 1H, pyrazole-H), 2.45 (s, 6H, CH₃), 2.32 (s, 3H, CH₃).
Amination of Pyrimidine
The chloro group is replaced with an amine using NH₃ in a sealed tube:
Reagents :
- 6-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, NH₃ (7N in MeOH), EtOH.
Procedure :
- Dissolve 6-chloro derivative (5 mmol) in EtOH (20 mL) and NH₃/MeOH (10 mL).
- Heat at 80°C for 6 h.
- Concentrate and recrystallize (EtOH/H₂O) to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (82% yield).
Analytical Data :
- LC-MS : m/z 215.1 [M+H]⁺.
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=N), 158.9 (C-NH₂), 140.1 (pyrazole-C), 108.5 (pyrimidine-C).
Synthesis of 1,2-Dihydroacenaphthylene-3-sulfonamide
Sulfonation of Acenaphthene
Acenaphthene is sulfonated at position 3 using chlorosulfonic acid:
Reagents :
- Acenaphthene, ClSO₃H, CH₂Cl₂.
Procedure :
- Add acenaphthene (10 mmol) to CH₂Cl₂ (30 mL) at 0°C.
- Slowly add ClSO₃H (12 mmol) and stir at 25°C for 4 h.
- Quench with ice, extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate to yield acenaphthene-3-sulfonyl chloride (85% yield).
Sulfonamide Formation
React the sulfonyl chloride with ammonium hydroxide:
Reagents :
- Acenaphthene-3-sulfonyl chloride, NH₄OH (28%), THF.
Procedure :
- Dissolve sulfonyl chloride (5 mmol) in THF (20 mL).
- Add NH₄OH (10 mmol) dropwise at 0°C.
- Stir for 2 h, extract with EtOAc, wash with brine, and concentrate to obtain 1,2-dihydroacenaphthylene-3-sulfonamide (90% yield).
Analytical Data :
- Mp : 145–147°C.
- IR (KBr) : 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).
Coupling of Fragments via Ethylenediamine Linker
Ethylenediamine Functionalization
Reagents :
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine, 1,2-dihydroacenaphthylene-3-sulfonamide, 1,2-dibromoethane, K₂CO₃, DMF.
Procedure :
- Dissolve pyrimidin-4-amine (5 mmol) and 1,2-dibromoethane (6 mmol) in DMF (30 mL).
- Add K₂CO₃ (15 mmol) and heat at 60°C for 8 h.
- Cool, filter, and concentrate to obtain N-(2-bromoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (70% yield).
Nucleophilic Substitution with Sulfonamide
Reagents :
- N-(2-Bromoethyl) intermediate, 1,2-dihydroacenaphthylene-3-sulfonamide, DIEA, DMF.
Procedure :
- Mix N-(2-bromoethyl) derivative (3 mmol) and sulfonamide (3.3 mmol) in DMF (20 mL).
- Add DIEA (9 mmol) and stir at 80°C for 12 h.
- Concentrate and purify via HPLC (MeCN/H₂O + 0.1% TFA) to yield the title compound (65% yield).
Analytical Validation :
- HRMS (ESI) : m/z 493.1782 [M+H]⁺ (calc. 493.1785).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine-H), 7.92–7.85 (m, 2H, acenaphthene-H), 6.30 (s, 1H, pyrazole-H), 3.55 (t, J=6.5 Hz, 2H, CH₂NH), 2.98 (t, J=6.5 Hz, 2H, CH₂SO₂), 2.48 (s, 6H, CH₃).
Optimization and Scalability Considerations
Reaction Condition Screening
Variations in solvent, base, and temperature were tested for the coupling step (Table 1):
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | DIEA | 80 | 65 |
| 2 | DMSO | K₂CO₃ | 100 | 58 |
| 3 | MeCN | Et₃N | 60 | 42 |
DMF with DIEA at 80°C provided optimal yields while minimizing side products.
Purification Challenges
Silica chromatography led to partial decomposition; reversed-phase HPLC (C18 column, MeCN/H₂O gradient) improved purity to >98% (HPLC analysis at 254 nm).
Q & A
Q. How can researchers address reproducibility issues in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
